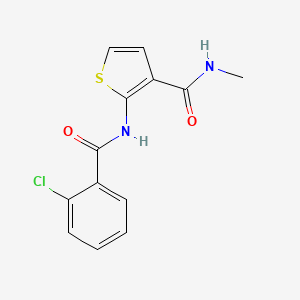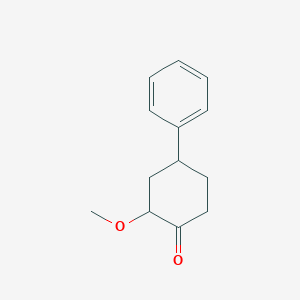
2-Methoxy-4-phenylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-4-phenylcyclohexan-1-one is a chemical compound with the molecular weight of 204.27 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H16O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Conformational Studies
Tran Dinh Phien et al. (2019) studied the molecular structure and conformational equilibria of related compounds to 2-Methoxy-4-phenylcyclohexan-1-one, specifically focusing on silacyclohexane derivatives. They utilized quantum chemical calculations and gas electron diffraction/mass spectrometry to explore different conformations, highlighting the significance of substituents' positions and rotational orientations (Tran Dinh Phien et al., 2019).
Photophysical Properties
Bangal et al. (1996) conducted a comprehensive photophysical study of chalcone derivatives, closely related to this compound. They investigated these compounds in different solvents and temperatures, revealing insights into phosphorescence emissions and the influence of solvent-dependent triplet quantum yield and lifetime (Bangal et al., 1996).
pH-Dependent Structural Interconversion
Ana-Maria Pană et al. (2017) examined the behavior of 2-(2-hydroxy-benzylidene)-cyclohexan-1-one, a compound similar to this compound, in different pH conditions. They isolated new dimeric structures in acidic conditions and used NMR, UV-Vis, and fluorescent spectroscopy for characterization, suggesting potential applications as pH sensors (Ana-Maria Pană et al., 2017).
Synthesis of Spirocyclic Compounds
Schubert et al. (2016) described the oxidative treatment of ethyl 2-aryl cinnamates, related to this compound, to form spirocyclic compounds. Their research demonstrates the potential of these compounds in synthetic organic chemistry, particularly in the construction of complex molecular architectures (Schubert et al., 2016).
Synthesis of New Organophosphorus Compounds
Arsanious and Hennawy (2016) investigated the reaction of 2-(4-Arylidene)cyclohexane-1-one derivatives, akin to this compound, with specific reagents to synthesize new heterocyclic compounds containing phosphorus. This study opens avenues in the synthesis of novel organophosphorus compounds with potential applications in various fields including medicinal chemistry (Arsanious and Hennawy, 2016).
Photocycloadditions and Phenol Synthesis
Guo et al. (2001) focused on the synthesis of 2-phenyl-2,5-cyclohexadien-1-ones and their photorearrangements. They outlined an efficient route to highly substituted phenols, demonstrating the utility of these compounds in synthetic organic chemistry and the potential for creating diverse phenolic structures (Guo et al., 2001).
properties
IUPAC Name |
2-methoxy-4-phenylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWYLSNDWRACPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(CCC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

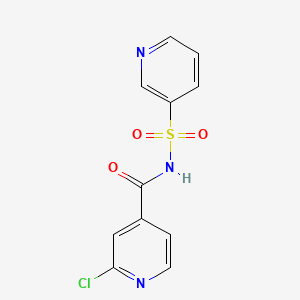
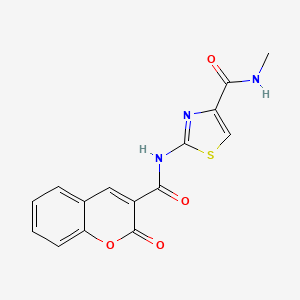
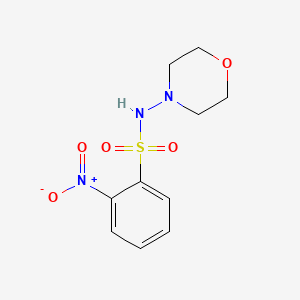
![4-(benzylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2974381.png)
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)
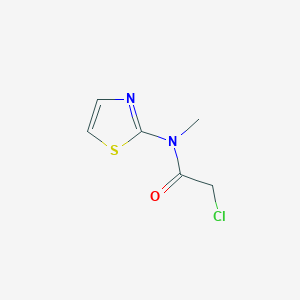

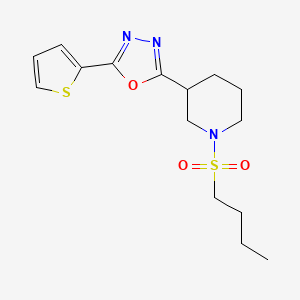
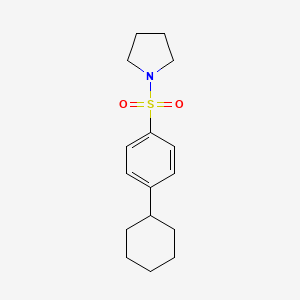
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methylphenyl)acetamide](/img/structure/B2974392.png)
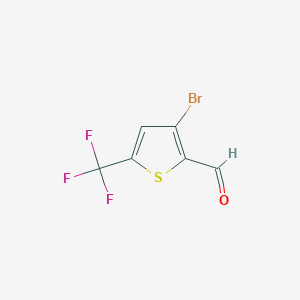
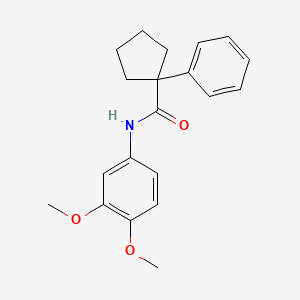
![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)
